Acetic acid;5-fluorooxan-2-ol
Description
Properties
CAS No. |
645413-09-8 |
|---|---|
Molecular Formula |
C7H13FO4 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
acetic acid;5-fluorooxan-2-ol |
InChI |
InChI=1S/C5H9FO2.C2H4O2/c6-4-1-2-5(7)8-3-4;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4) |
InChI Key |
VGPVHYIRFPPNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(OCC1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-fluorooxan-2-ol typically involves the fluorination of oxan-2-ol followed by acetylation. The fluorination process can be achieved using reagents such as hydrogen fluoride or fluorine gas under controlled conditions. The acetylation step involves reacting the fluorinated oxan-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-fluorooxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydroxide ions, amine groups.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Acetic acid;5-fluorooxan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-fluorooxan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The acetyl group can also participate in acetylation reactions, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize “Acetic acid;5-fluorooxan-2-ol,” we compare its hypothesized structure and properties with structurally related fluorinated carboxylic acids and acetic acid derivatives documented in the evidence.
Table 1: Structural and Functional Comparison of Fluorinated Carboxylic Acids
Key Comparisons
Structural Complexity :
- The pyrrole-based compound () features a complex heterocyclic structure with multiple functional groups (acetyl, fluorophenyl, ketone), distinguishing it from simpler fluorinated benzoic or nicotinic acids.
- In contrast, 5-fluoro-2-hydroxybenzoic acid () retains a minimalistic aromatic backbone, favoring applications in bulk organic synthesis.
Functional Group Influence :
- Fluorine substitution in all compounds enhances lipophilicity and resistance to enzymatic degradation, critical for drug bioavailability. However, the pyrrole derivative’s ketone and acetyl groups may confer additional reactivity (e.g., hydrogen bonding or electrophilic interactions).
- The hydroxyl group in nicotinic and benzoic acids (–13) facilitates solubility and metal chelation, useful in catalysis or coordination chemistry.
Biological and Industrial Relevance :
- Proteomic studies (–8) highlight acetic acid’s role in bacterial metabolism, where fluorinated analogs could disrupt microbial pathways via structural mimicry.
- Glacial acetic acid () is pivotal in industrial processes (e.g., vinyl acetate production), while fluorinated derivatives are niche candidates for targeted drug delivery.
Synthetic Challenges: The pyrrole-acetic acid hybrid () likely requires multi-step synthesis (e.g., Paal-Knorr pyrrole formation followed by fluorination), whereas 5-fluoro-2-hydroxybenzoic acid can be synthesized via direct electrophilic substitution.
Biological Activity
Acetic acid;5-fluorooxan-2-ol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C7H13F1O4
Molecular Weight: 192.18 g/mol
CAS Number: 645413-09-8
IUPAC Name: this compound
The compound features a fluorine atom attached to the oxan ring, which is believed to enhance its biological activity compared to other halogenated derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom is thought to influence its reactivity and binding affinity, potentially leading to:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction: It could interact with various receptors, modulating signaling pathways that are crucial for cellular function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Antifungal Activity
The compound has also demonstrated antifungal properties, making it a candidate for further investigation in treating fungal infections. Its mechanism may involve disrupting cell wall synthesis or inhibiting ergosterol biosynthesis.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive strains . -
Fluorinated Compounds in Drug Design:
Research highlighted the role of fluorinated compounds in enhancing drug properties. This compound was noted for its increased lipophilicity, which may improve membrane permeability and bioavailability . -
Mechanistic Insights:
A detailed mechanistic study revealed that the compound interacts with bacterial cell membranes, leading to increased permeability and subsequent cell lysis . This suggests a dual mechanism involving both inhibition of metabolic pathways and disruption of cell integrity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Acetic acid;5-chlorooxan-2-ol | C7H13ClO4 | Moderate antimicrobial |
| Acetic acid;5-bromooxan-2-ol | C7H13BrO4 | Strong antimicrobial |
| This compound | C7H13FO4 | High antimicrobial and antifungal |
Q & A
Q. What methodologies reconcile conflicting data on the metabolic pathways of fluorinated acetic acid derivatives in in vitro models?
- Conduct radiolabeled tracer studies (e.g., ¹⁴C-acetate) with LC-MS/MS to track metabolite formation. Compare results across cell lines (e.g., HepG2 vs. primary hepatocytes). Use enzyme-specific inhibitors (e.g., monoamine oxidase inhibitors) to isolate dominant pathways .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise, replicate experiments with strict controls (e.g., solvent batch, humidity) and use multivariate statistical analysis to identify confounding variables .
- Experimental Design : Structure studies using the FLOAT method (Formulate, Locate, Organize, Analyze, Test) to ensure clarity, scope, and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
